molecular formula C9H14N2O3S2 B1259562 N-Acetyl-S-(N-allylthiocarbamoyl)cysteine CAS No. 87321-45-7

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine

Cat. No. B1259562
CAS RN: 87321-45-7
M. Wt: 262.4 g/mol
InChI Key: DJFUZUUKZXAXBZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine is a N-acyl-L-amino acid.

Scientific Research Applications

Antioxidant and Cytoprotective Mechanisms

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine, commonly known as N-acetylcysteine (NAC), has gained scientific interest due to its notable antioxidant and cytoprotective mechanisms. It functions as a precursor for glutathione, contributing significantly to the body's antioxidant defenses. This compound is involved in detoxification processes and acts directly as a free radical scavenger. Its efficacy extends to the protection of cells against various oxidative stresses (Kelly, 1998).

Therapeutic Applications in Neurodegenerative Diseases

NAC has shown promising results in the context of neurodegenerative diseases. Studies indicate its potential in treating conditions like Parkinson’s and Alzheimer’s diseases due to its neuroprotective properties. NAC's ability to mitigate oxidative stress and inflammation in the brain makes it a potential therapeutic agent in combating cognitive aging and dementia (Tardiolo, Bramanti, & Mazzon, 2018).

Role in Cancer Prevention and Treatment

NAC has been evaluated for its potential as a cancer chemopreventive agent. It may contribute to reducing the risk of cancer development, particularly in cases where oxidative stress plays a significant role. The compound's ability to modulate cellular processes related to cancer development and progression underlines its importance in cancer research (Flora et al., 2004).

Enhancing Fertility and Reproductive Health

Studies have found that NAC can be beneficial in treating infertility, particularly in patients with conditions like polycystic ovary syndrome. Its antioxidant properties contribute to improving reproductive health and have been linked to enhanced fertility outcomes (P. Millea, 2009).

Applications in Environmental and Occupational Health

NAC's properties extend to providing protection against environmental and occupational hazards, such as heavy metal poisoning. It has been shown to enhance the excretion of toxic substances like mercury, offering a protective approach against various forms of environmental toxicity (Joshi et al., 2014).

Utility in Bacterial Infections and Biofilm Formation

The compound has demonstrated the potential to reduce and prevent bacterial biofilm formation on surfaces. This property makes it a candidate for use in environments such as paper mill plants, where biofilm formation can be problematic. NAC's ability to bind to surfaces and inhibit bacterial adhesion underlines its utility in managing bacterial infections (Olofsson, Hermansson, & Elwing, 2003).

properties

CAS RN

87321-45-7

Product Name

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C9H14N2O3S2/c1-3-4-10-9(15)16-5-7(8(13)14)11-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

DJFUZUUKZXAXBZ-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NCC=C)C(=O)O

SMILES

CC(=O)NC(CSC(=S)NCC=C)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=S)NCC=C)C(=O)O

synonyms

Ac-ATC-Cys
N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine
N-acetyl-S-(N-allylthiocarbamoyl)cysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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